molecular formula C7H12N4O B1476350 1-(3-Azidoazetidin-1-yl)-2-methylpropan-1-one CAS No. 2098082-21-2

1-(3-Azidoazetidin-1-yl)-2-methylpropan-1-one

Cat. No.: B1476350
CAS No.: 2098082-21-2
M. Wt: 168.2 g/mol
InChI Key: IJBXPKPDRDTCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Azidoazetidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C7H12N4O and its molecular weight is 168.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimalarial Activity

Research has shown that derivatives of azetidines, such as 2-aminomethyl aziridines and their subsequent conversion into triaminopropanes, exhibit potential as novel antimalarial pharmacophores. Studies involving the synthesis of these compounds and their evaluation against Plasmodium falciparum strains have highlighted moderate antiplasmodial activity, pointing to their relevance in the development of new antimalarial agents (D’hooghe, Vandekerckhove, Mollet, Vervisch, Dekeukeleire, Lehoucq, Lategan, Smith, Chibale, & de Kimpe, 2011); (D’hooghe, Kenis, Vervisch, Lategan, Smith, Chibale, & de Kimpe, 2011).

Synthesis of Heterocyclic Compounds

Azetidine derivatives have been utilized in the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. These compounds have shown promise in pharmacological evaluations, including antibacterial and antifungal activities, thus underscoring the versatility of azetidine-based derivatives in medicinal chemistry applications (Mistry & Desai, 2006).

Peptide Synthesis

Azetidine-containing compounds, such as 1,2,3-triazoles, have been synthesized through copper(I)-catalyzed cycloadditions and found applications in peptide synthesis. These methodologies facilitate the incorporation of azetidine units into peptide backbones or side chains, demonstrating the compound's utility in the design of novel peptides with potential biological activities (Tornøe, Christensen, & Meldal, 2002).

Anticancer Research

Azetidine derivatives have also been explored for their cytotoxic properties, particularly in the context of cancer research. Synthesis of hybrids of oxadiazoles and triazoles tethered from ursane and lupane cores has demonstrated marked cytotoxic activity against certain cancer cell lines, highlighting the potential of azetidine derivatives in anticancer drug development (Popov, Semenova, Baev, Frolova, Shestopalov, Wang, Qi, Shults, & Turks, 2020).

Synthesis of β-Lactam Antibiotics

Azetidine derivatives play a crucial role in the synthesis of β-lactam antibiotics. A practical and cost-effective synthesis method for azetidine derivatives has been developed, contributing to the large-scale production of orally active carbapenem antibiotics, showcasing the compound's importance in the pharmaceutical industry (Isoda, Yamamura, Tamai, Kumagai, & Nagao, 2006).

Properties

IUPAC Name

1-(3-azidoazetidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-5(2)7(12)11-3-6(4-11)9-10-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBXPKPDRDTCGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CC(C1)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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